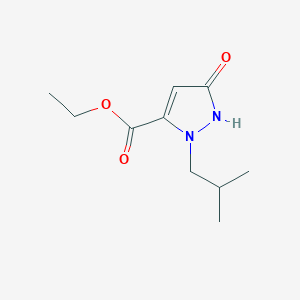

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

ethyl 2-(2-methylpropyl)-5-oxo-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C10H16N2O3/c1-4-15-10(14)8-5-9(13)11-12(8)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,11,13) |

InChI Key |

ZUZKUXZYIKEVJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NN1CC(C)C |

Origin of Product |

United States |

Preparation Methods

Core Cyclization Strategy

The synthesis typically begins with the formation of a pyrazole ring via cyclization reactions. A key approach involves diethyl 1H-pyrazole-3,5-dicarboxylate as a precursor, which undergoes alkylation and subsequent functional group modifications.

Reaction Sequence (Patent CN105646355A)

-

Alkylation : Diethyl 1H-pyrazole-3,5-dicarboxylate reacts with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone at 60°C to form diethyl 1-methyl-pyrazole-3,5-dicarboxylate .

-

Hydrolysis : The alkylated intermediate is hydrolyzed with KOH in methanol at 0°C, yielding 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid .

-

Chlorination : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts with ammonia to form the corresponding amide.

-

Substitution : Further reaction with trifluoroacetic anhydride introduces a cyano group, followed by reduction using LiBH₄ to generate the hydroxymethyl moiety.

Regioselective Cyclization via Enone-Hydrazine Reactions

Trichloromethyl Enone Route

A regiocontrolled method using trichloromethyl enones and hydrazines provides access to 3- or 5-carboxyalkyl pyrazoles. This approach leverages solvent and hydrazine form (free vs. hydrochloride) to dictate regioselectivity.

Key Steps (ACS Omega Protocol)

-

Cyclocondensation : Reaction of trichloromethyl enones (e.g., 1a ) with phenylhydrazine hydrochloride in methanol under reflux yields 1,3-regioisomers (e.g., methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate).

-

Methanolysis : The trichloromethyl group is converted to a carboxymethyl ester via methanolysis, completing the synthesis.

| Parameter | 1,3-Regioisomer (Free Hydrazine) | 1,5-Regioisomer (Hydrazine HCl) |

|---|---|---|

| Solvent | Methanol | Methanol |

| Temperature | Reflux (16 h) | Reflux (16 h) |

| Yield | 85–97% | 52–83% |

Industrial-Scale Alkylation Techniques

Enolate-Alkylation Approach

A scalable method employs enolates of 2,4-dicarboxylic acid esters and N-alkylhydrazinium salts to introduce the isobutyl group. This method minimizes isomeric byproducts.

Procedure (DE19701277A1 Patent)

-

Enolate Formation : Deprotonation of 2,4-dicarboxylic acid esters (e.g., ethyl 2,4-dicarboxylate) with a base (e.g., NaH) generates enolate intermediates.

-

Alkylation : Reaction with isobutylhydrazinium chloride yields ethyl 1-isobutyl-3-hydroxy-pyrazole-5-carboxylate .

| Component | Conditions | Product | Purity |

|---|---|---|---|

| Enolate | NaH, THF | Enolate intermediate | >95% |

| Alkylation | Isobutylhydrazinium chloride, 25°C | Target compound | 75% (isolated) |

Dehydrogenation of Pyrazoline Precursors

Iodine-Catalyzed Dehydrogenation

A cost-effective method involves dehydrogenating 2-pyrazoline derivatives using iodine and sulfuric acid.

Process (US4996327A Patent)

-

Dehydrogenation : 2-Pyrazoline derivatives are heated with iodine (catalytic) and H₂SO₄ (45–95%) at 50–250°C.

-

Neutralization : The crude product is neutralized with NaOH, extracted, and purified.

| Parameter | Value |

|---|---|

| Catalyst | I₂ (0.1–2 mol%) |

| Acid | H₂SO₄ (45–95%) |

| Temperature | 155°C |

| Yield | 75–85% |

Functional Group Modifications

Oxidation and Reduction Reactions

Post-cyclization modifications include oxidation of hydroxyl groups and reduction of pyrazole rings.

Oxidation (Vulcanchem Data)

Reduction (US4996327A)

-

Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The isobutyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of alkyl or aryl-substituted pyrazoles .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel compounds with desirable properties.

Reactivity and Transformations

The compound can undergo several chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group, which can further participate in various synthetic pathways.

- Reduction : The pyrazole ring may be reduced under specific conditions, altering its reactivity.

- Substitution : The isobutyl group can be replaced with other alkyl or aryl groups, allowing for the creation of derivatives with tailored properties.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pathways involved in inflammation, making it a candidate for further research in treating inflammatory diseases.

Medicinal Applications

Pharmaceutical Intermediate

this compound is being explored as a pharmaceutical intermediate in drug development. Its ability to interact with biological targets makes it a valuable component in the synthesis of therapeutic agents aimed at various diseases.

Case Studies

- Synthesis of Antimicrobial Agents : A study demonstrated the synthesis of derivatives from this compound that exhibited enhanced antimicrobial activity compared to the parent compound. This highlights its utility in medicinal chemistry for developing new drugs .

- Anti-inflammatory Research : In vivo studies have shown that modifications of the compound can lead to significant reductions in inflammatory markers in animal models, suggesting its potential application in treating conditions such as arthritis .

Industrial Applications

Agrochemical Production

The compound is also utilized in the production of agrochemicals. Its derivatives have shown insecticidal and acaricidal properties, making it valuable in agricultural applications for pest control .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | Facilitates synthesis of complex structures |

| Biology | Antimicrobial and anti-inflammatory properties | Effective against bacterial strains; reduces inflammation |

| Medicine | Pharmaceutical intermediate | Potential for drug development |

| Industry | Agrochemical production | Insecticidal and acaricidal properties |

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrazole ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Key Observations:

The isobutyl group at the 1-position introduces steric bulk, which could influence metabolic stability or binding affinity in drug design compared to smaller substituents (e.g., methyl in CAS 4027-57-0) .

Functional Group Diversity :

- Acetyl-substituted analogs (e.g., CAS 2587156-15-6) exhibit higher electrophilicity at the 5-position, making them reactive toward nucleophiles in synthetic pathways .

- Chlorocarbonyl-substituted derivatives (e.g., CAS 1881328-90-0) are highly reactive intermediates for acylations or cross-coupling reactions .

Applications: Methyl and methoxy-substituted pyrazoles (e.g., CAS 4027-57-0, 139297-50-0) are commonly used in agrochemicals due to their stability and moderate polarity . The absence of commercial data for the target compound suggests it may be a novel intermediate under investigation for niche pharmaceutical applications.

Research Findings and Challenges

- Synthetic Accessibility : Ethyl pyrazole carboxylates are typically synthesized via cyclocondensation of hydrazines with β-ketoesters. The introduction of a hydroxyl group at the 3-position may require protective group strategies to avoid side reactions .

Biological Activity

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These compounds often exhibit properties such as:

- Anticancer Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines.

- Anti-inflammatory Effects : They can inhibit inflammatory pathways and reduce oxidative stress.

- Neuroprotective Properties : Some derivatives are being investigated for their potential to protect neuronal cells.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as p38MAPK and ERK1/2, which play critical roles in cell signaling and proliferation .

- Platelet Aggregation Inhibition : Research indicates that pyrazole derivatives can inhibit platelet aggregation and reactive oxygen species (ROS) production, contributing to their anti-inflammatory effects .

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, providing neuroprotective benefits .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

Table 1: Biological Activities and IC50 Values

Synthesis and Structural Considerations

The synthesis of this compound typically involves multi-step reactions that include acylation and cyclization processes. The structural features significantly influence its biological activity; for instance, the position of substituents on the pyrazole ring can enhance or diminish its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving β-keto esters and substituted hydrazines. For example, ethyl acetoacetate derivatives react with isobutyl hydrazine under reflux in ethanol, followed by acid-catalyzed cyclization. Purification typically involves silica-gel column chromatography and recrystallization from acetone or ethyl acetate . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products like unreacted hydrazines.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the pyrazole ring structure and substituent positions (e.g., isobutyl and ester groups). IR spectroscopy identifies functional groups like the hydroxyl (-OH) and carbonyl (C=O) stretches. Mass spectrometry (HRMS) verifies molecular weight. For crystallinity assessment, X-ray diffraction (XRD) is recommended, with refinement using SHELXL .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong oxidizers. Decomposition products (e.g., CO, NOx) can be monitored via GC-MS if thermal degradation is suspected .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the isobutyl group during synthesis?

- Methodological Answer : Steric effects from the isobutyl group may reduce cyclization efficiency. Use polar aprotic solvents (e.g., DMF) to enhance reaction rates and employ microwave-assisted synthesis for controlled heating. Catalytic amounts of Lewis acids (e.g., ZnCl2) can facilitate ring closure. Monitor intermediates via LC-MS to adjust reaction time and temperature dynamically .

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts, accounting for solvent polarity using the IEF-PCM model. Compare experimental data in deuterated DMSO or CDCl3 with simulations. For dynamic effects, variable-temperature NMR can identify rotamers .

Q. What strategies address disorder in the isobutyl group during crystallographic refinement?

- Methodological Answer : In XRD refinement using SHELXL, apply PART commands to model disordered isobutyl conformers. Use restraints (e.g., DFIX, ISOR) to maintain reasonable geometry. Validate with Mercury’s void analysis to ensure no solvent molecules occupy disordered regions. High-resolution data (≤ 0.8 Å) improves model accuracy .

Q. How to analyze the compound’s reactivity under catalytic conditions (e.g., ester hydrolysis)?

- Methodological Answer : Study hydrolysis kinetics using HPLC to track ester degradation. Adjust pH (acidic/basic) and catalysts (e.g., lipases or metal oxides). For mechanistic insights, employ isotopic labeling (e.g., D2O for OH exchange) and monitor via FTIR or 18O NMR. Compare activation energies using Arrhenius plots .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s melting point across studies?

- Methodological Answer : Variations may stem from purity differences or polymorphic forms. Re-crystallize the compound from multiple solvents (e.g., acetone vs. hexane) and characterize each batch via DSC for melting point consistency. Use PXRD to identify polymorphs. Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.